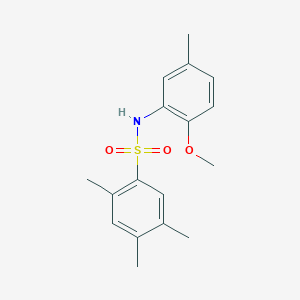
N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide, also known as Mecamylamine, is a compound that has been extensively studied for its potential therapeutic applications in various medical conditions. Mecamylamine is a non-selective antagonist of nicotinic acetylcholine receptors (nAChRs), which are known to play a crucial role in various physiological processes.
Wirkmechanismus
N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide is a non-selective antagonist of nicotinic acetylcholine receptors (nAChRs). nAChRs are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems. They are involved in various physiological processes, including learning and memory, attention, and mood regulation. N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide binds to the nAChRs and blocks the action of acetylcholine, which is the natural ligand of these receptors. This results in the inhibition of the nAChRs and a decrease in the activity of the cholinergic system.
Biochemical and Physiological Effects
N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In animal studies, it has been found to reduce the reinforcing effects of drugs of abuse such as nicotine, cocaine, and alcohol. It has also been shown to improve cognitive function and reduce symptoms of depression and anxiety. N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide has been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide has several advantages for lab experiments. It is a well-characterized compound, and its mechanism of action is well understood. It is also relatively easy to synthesize, and its effects can be easily measured in animal studies. However, N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide has some limitations for lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. It also has a narrow therapeutic window, which means that it can have toxic effects at high doses.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide. One area of research is the development of more selective nAChR antagonists that can target specific subtypes of these receptors. Another area of research is the investigation of the potential therapeutic applications of N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide in various medical conditions. For example, N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide may be useful in the treatment of cognitive deficits associated with various psychiatric and neurological disorders. Finally, the safety and efficacy of N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide need to be further investigated in clinical trials to determine its potential as a therapeutic agent.
Synthesemethoden
N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide can be synthesized by reacting 2,4,5-trimethylbenzenesulfonyl chloride with 2-methoxy-5-methylphenylamine in the presence of a base such as triethylamine. The reaction takes place in anhydrous dichloromethane, and the resulting product is purified by recrystallization in ethanol.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various medical conditions. Some of the areas where N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide has been studied include addiction, schizophrenia, depression, anxiety, and Alzheimer's disease.
Eigenschaften
Molekularformel |
C17H21NO3S |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N-(2-methoxy-5-methylphenyl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-11-6-7-16(21-5)15(8-11)18-22(19,20)17-10-13(3)12(2)9-14(17)4/h6-10,18H,1-5H3 |
InChI-Schlüssel |
LYRUIPOARYHCHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281114.png)

![4-chloro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281118.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]cyclohexanecarboxamide](/img/structure/B281121.png)
![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carbonitrile](/img/structure/B281124.png)
![N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine](/img/structure/B281125.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B281127.png)

![Ethyl 5-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281130.png)
![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281132.png)
